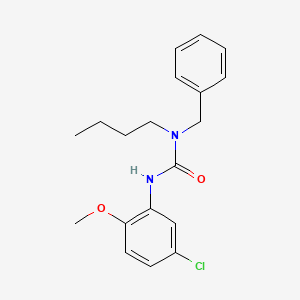
N-Benzyl-N-butyl-N'-(5-chloro-2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)urea is an organic compound with a complex structure that includes a benzyl group, a butyl group, and a 5-chloro-2-methoxyphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of N-benzyl-N-butylamine with 5-chloro-2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)guanidine
- N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)thiourea
Uniqueness
N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
88451-17-6 |
|---|---|
Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
1-benzyl-1-butyl-3-(5-chloro-2-methoxyphenyl)urea |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-4-12-22(14-15-8-6-5-7-9-15)19(23)21-17-13-16(20)10-11-18(17)24-2/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,23) |
InChI Key |
USEVEOOSQPJQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


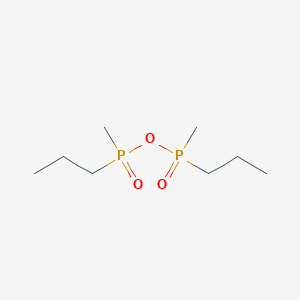
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
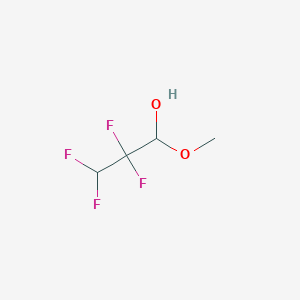
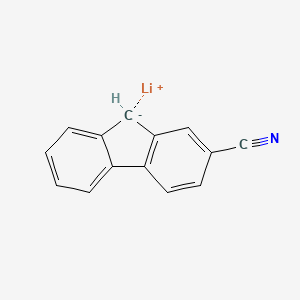
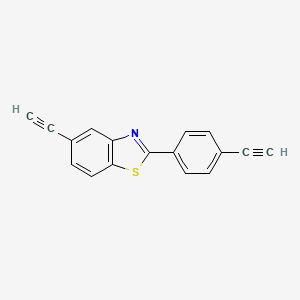
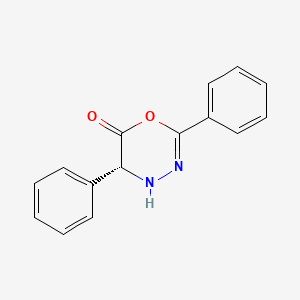
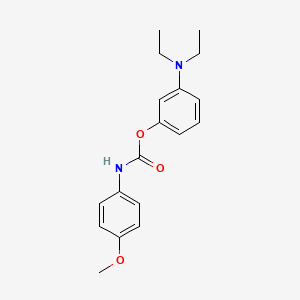
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
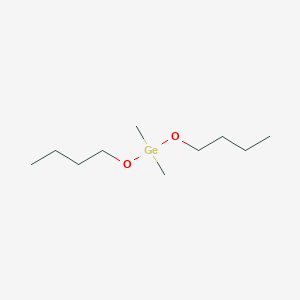
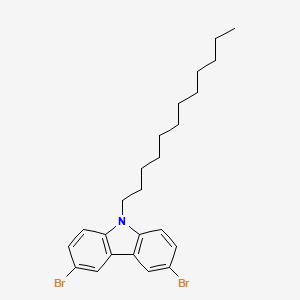
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
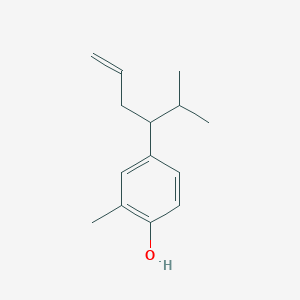
![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)
